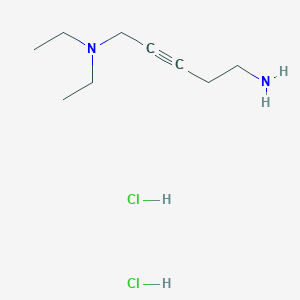
N1,N1-Diethylpent-2-yne-1,5-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N1-Diethylpent-2-yne-1,5-diamine dihydrochloride is a chemical compound with the molecular formula C9H18N2Cl2 It is a diamine derivative with a unique structure that includes a pent-2-yne backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Diethylpent-2-yne-1,5-diamine dihydrochloride typically involves the reaction of diethylamine with a suitable alkyne precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced equipment and automation ensures consistent quality and efficiency in the production process. The compound is typically purified through crystallization or distillation to remove any impurities and obtain the dihydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions
N1,N1-Diethylpent-2-yne-1,5-diamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The diamine groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce alkenes or alkanes. Substitution reactions can result in the formation of various substituted diamine derivatives.
Wissenschaftliche Forschungsanwendungen
N1,N1-Diethylpent-2-yne-1,5-diamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N1,N1-Diethylpent-2-yne-1,5-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N1,N1-Diethylpent-2-yne-1,5-diamine dihydrochloride can be compared with other similar compounds, such as:
N1,N1-Dimethylbenzene-1,2-diamine: This compound has a similar diamine structure but with a benzene ring instead of a pent-2-yne backbone.
N,N-Dimethyl-p-phenylenediamine: Another diamine derivative with a different aromatic structure.
The uniqueness of this compound lies in its alkyne backbone, which imparts distinct chemical and physical properties compared to its aromatic counterparts.
Eigenschaften
Molekularformel |
C9H20Cl2N2 |
|---|---|
Molekulargewicht |
227.17 g/mol |
IUPAC-Name |
N,N-diethylpent-2-yne-1,5-diamine;dihydrochloride |
InChI |
InChI=1S/C9H18N2.2ClH/c1-3-11(4-2)9-7-5-6-8-10;;/h3-4,6,8-10H2,1-2H3;2*1H |
InChI-Schlüssel |
GXHYEEVYHFGCQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC#CCCN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



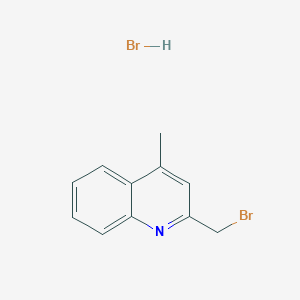

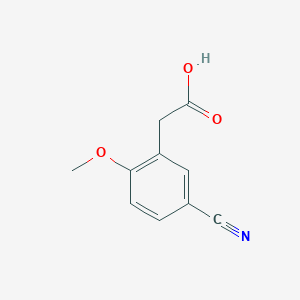

![tert-Butyl 3-amino-6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13090997.png)
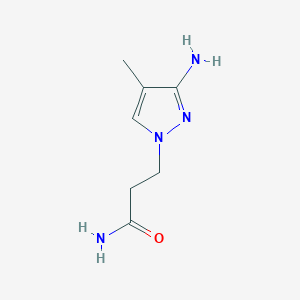
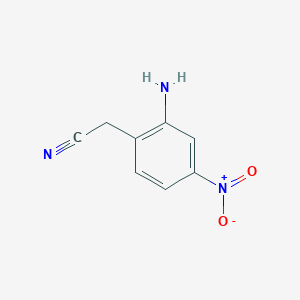
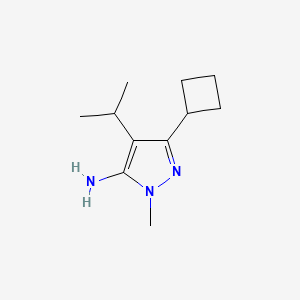



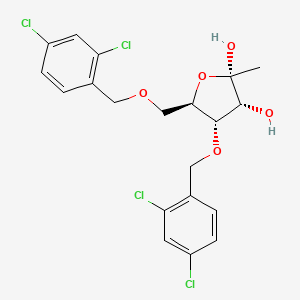
![tert-Butyl 3a-phenylhexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/structure/B13091033.png)
